4-Bromo-3-iodobenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-iodobenzyl alcohol is a chemical compound with the molecular formula C7H6BrIO . It is also known as (4-Bromo-3-iodo-phenyl)-methanol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a bromine atom and an iodine atom attached to it, along with a hydroxyl group attached to the benzyl carbon . The InChI code for this compound is 1S/C7H6BrIO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at 2-8°C . The molecular weight of this compound is 312.93 .Scientific Research Applications
Synthesis of Polycyclic Aromatic Hydrocarbons
4-Bromo-3-iodobenzyl alcohol serves as a novel annulating reagent for the synthesis of complex polycyclic aromatic hydrocarbons. This synthesis is facilitated through cascade reactions catalyzed by palladium complexes, involving deacetonative cross-coupling and sequential intramolecular cyclization. This method offers a facile approach to constructing triphenylenes and phenanthrenes, which are essential structures in the development of organic electronic materials and pharmaceuticals (Iwasaki et al., 2015).
Dendritic Macromolecules Construction
Another application is in the preparation of dendritic macromolecules, which are used in a variety of applications ranging from drug delivery systems to materials science. The convergent growth approach based on dendritic fragments involves the condensation of benzylic bromides with phenolic groups, demonstrating the role of bromobenzyl alcohols in constructing topologically complex macromolecules (Hawker & Fréchet, 1990).
Alcohol Protecting Groups in Organic Synthesis
This compound derivatives are explored as novel alcohol protecting groups in organic synthesis, facilitating selective transformations under mild conditions. These protecting groups are designed to be stable under specific reaction conditions and can be removed selectively without affecting other functional groups in the molecule (Curran & Yu, 1992).
Antioxidant Properties of Bromophenols
In the realm of natural product chemistry, bromophenols derived from marine algae, which may include derivatives of this compound, have been studied for their antioxidant properties. These compounds show potential as bioactive substances with applications in nutraceuticals and pharmaceuticals, highlighting the significance of brominated organic molecules in health-related research (Olsen et al., 2013).
Photocatalytic Reactions
The photocatalytic oxidation of benzyl alcohol derivatives, including those related to this compound, into corresponding aldehydes has been investigated. This process utilizes titanium dioxide as a photocatalyst under oxygen atmosphere, demonstrating the utility of bromobenzyl alcohols in green chemistry applications (Higashimoto et al., 2009).
Safety and Hazards
4-Bromo-3-iodobenzyl alcohol is classified under the GHS07 hazard class . The hazard statements associated with this compound include H302+H312+H332;H315;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes .
Properties
IUPAC Name |
(4-bromo-3-iodophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSQRSVNSXTTJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261776-05-9 |
Source
|
Record name | 4-Bromo-3-iodobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.